molecular formula C17H15NO2S B14612414 2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine CAS No. 60280-72-0

2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B14612414
CAS No.: 60280-72-0
M. Wt: 297.4 g/mol
InChI Key: XFVDBIAMQOIBLJ-UHFFFAOYSA-N
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Description

2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine is a complex organic compound that features a naphthalene ring, a sulfinyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method involves the reaction of naphthalene with ethylamine to form 1-(naphthalen-1-yl)ethan-1-amine . This intermediate can then be oxidized to form the corresponding sulfinyl derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-2-yl)ethan-1-one: Similar structure but lacks the sulfinyl and pyridine groups.

    1-(Naphthalen-2-yl)ethan-1-amine: Contains an amine group instead of a sulfinyl group.

    2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine: Similar structure but with a sulfonyl group instead of a sulfinyl group.

Uniqueness

2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine is unique due to the presence of both the sulfinyl and pyridine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.

Properties

CAS No.

60280-72-0

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

2-(1-naphthalen-1-ylethylsulfinyl)-1-oxidopyridin-1-ium

InChI

InChI=1S/C17H15NO2S/c1-13(21(20)17-11-4-5-12-18(17)19)15-10-6-8-14-7-2-3-9-16(14)15/h2-13H,1H3

InChI Key

XFVDBIAMQOIBLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)S(=O)C3=CC=CC=[N+]3[O-]

Origin of Product

United States

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